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molecular formula C21H40O2 B8344210 Isopropenyl stearate

Isopropenyl stearate

Cat. No. B8344210
M. Wt: 324.5 g/mol
InChI Key: HKKOVPPBQKFVNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04488996

Procedure details

The zeolite was prepared in a conventional way using a 1N aqueous zinc acetate solution and drying the partially exchanged zeolite for about 16 hours at about 150° C. The dried zeolite contained about 4.0% zinc. Fifteen grams of the loaded zeolite plus 100 g (0.36 moles) of melted stearic acid were sealed in a 1-liter pressure vessel equipped with a magnetic stirrer, a gas inlet tube and a thermocouple, and the air within replaced by nitrogen. Approximately 80 ml of a liquified gas, the composition of which is about 60% of a 50--50 mixture of propyne and allene and about 40% propane, containing approximately 0.5 mole methyl acetylene in a pressure burette was pushed into the pressure vessel using pressurized nitrogen gas. An electric heater was used to heat the vigorously stirred mixture for 10 minutes at 120° C. at a pressure of about 400 pounds per square inch at which time the pressure vessel and its contents were rapidly cooled and the pressure in the vessel discharged to atmospheric pressure. Infrared analysis of the pale ivory colored solid gave the same spectra as that of a reference sample of isopropenyl stearate.
[Compound]
Name
zeolite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
[Compound]
Name
liquified gas
Quantity
80 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([OH:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[CH:21]#[C:22][CH3:23].C=C=C.CCC>C([O-])(=O)C.[Zn+2].C([O-])(=O)C>[C:1]([O:20][C:22]([CH3:23])=[CH2:21])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18] |f:4.5.6|

Inputs

Step One
Name
zeolite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC
Step Three
Name
Quantity
0.5 mol
Type
reactant
Smiles
CC#C
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]
Step Five
Name
liquified gas
Quantity
80 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying the partially exchanged zeolite for about 16 hours at about 150° C
Duration
16 h
CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirrer, a gas inlet tube
TEMPERATURE
Type
TEMPERATURE
Details
were rapidly cooled

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)OC(=C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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